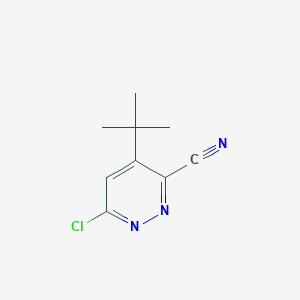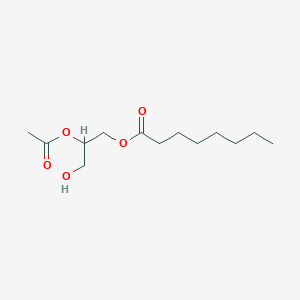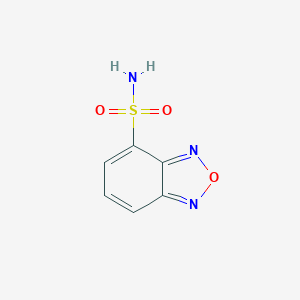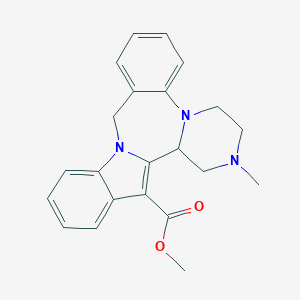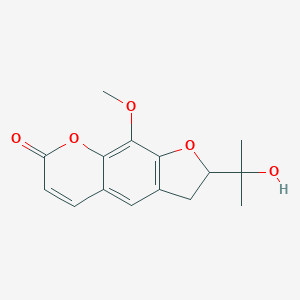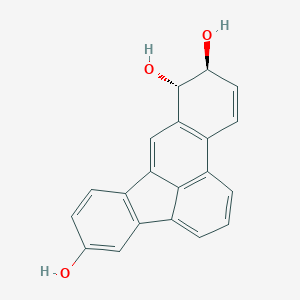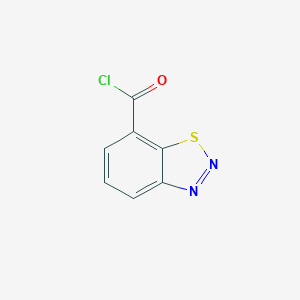
1,2,3-Benzothiadiazole-7-carbonyl chloride
Descripción general
Descripción
1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as BTC-Cl, is a chemical compound that belongs to the class of benzothiadiazole derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzothiadiazole-7-carbonyl chloride is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes, leading to the inhibition of cell growth and proliferation. It also induces apoptosis, a programmed cell death process, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
1,2,3-Benzothiadiazole-7-carbonyl chloride has various biochemical and physiological effects, including its ability to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,3-Benzothiadiazole-7-carbonyl chloride in lab experiments include its high purity, good stability, and ease of synthesis. It is also a versatile compound that can be used in various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are various future directions for the research and development of 1,2,3-Benzothiadiazole-7-carbonyl chloride. These include its use as a diagnostic tool for the detection of cancer and other diseases, the development of novel therapeutic agents based on its structure and properties, and the exploration of its potential applications in materials science and nanotechnology. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Benzothiadiazole-7-carbonyl chloride is a versatile and promising chemical compound that has various scientific research applications. Its unique properties and characteristics make it a potential candidate for various research fields, including materials science, nanotechnology, and medicine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1,2,3-Benzothiadiazole-7-carbonyl chloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of benzothiadiazole-based organic semiconductors, and a potential therapeutic agent for the treatment of cancer and other diseases. Its unique properties, such as its high fluorescence quantum yield and good biocompatibility, make it a promising candidate for various research applications.
Propiedades
Número CAS |
124371-49-9 |
|---|---|
Nombre del producto |
1,2,3-Benzothiadiazole-7-carbonyl chloride |
Fórmula molecular |
C7H3ClN2OS |
Peso molecular |
198.63 g/mol |
Nombre IUPAC |
1,2,3-benzothiadiazole-7-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H |
Clave InChI |
FHWNOXLHRUSQMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
SMILES canónico |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
Sinónimos |
1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


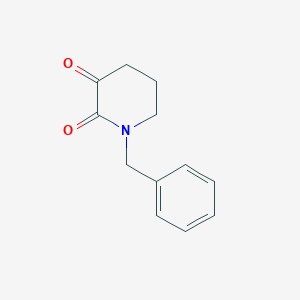
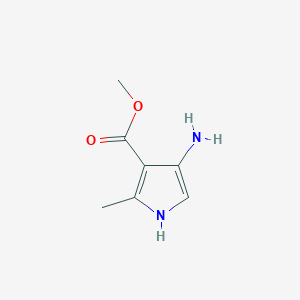
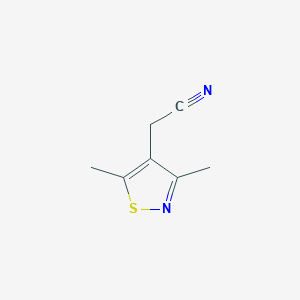
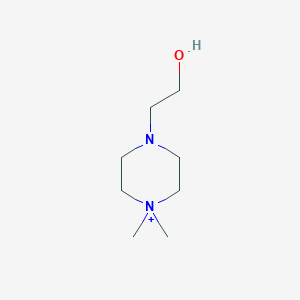
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
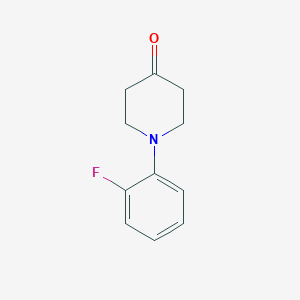
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
